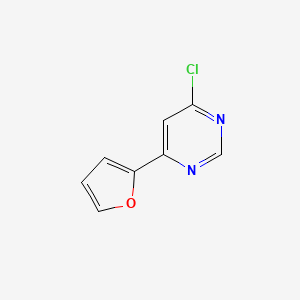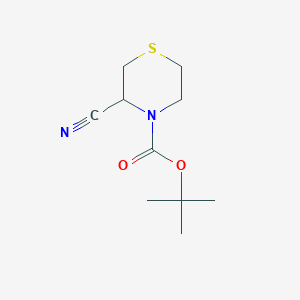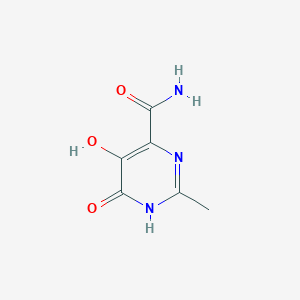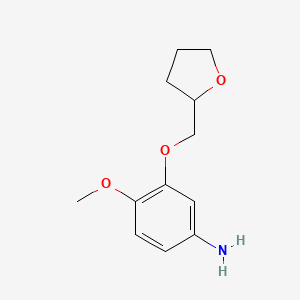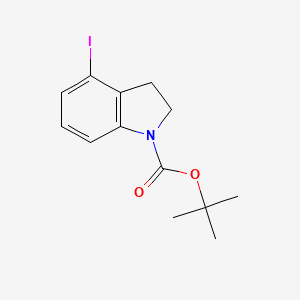
1-Boc-4-iodo-2,3-dihydro-1H-indole
Overview
Description
1-Boc-4-iodo-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C13H16INO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-Boc-4-iodo-2,3-dihydro-1H-indole typically involves the iodination of 1-Boc-2,3-dihydro-1H-indole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
This may include the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Chemical Reactions Analysis
1-Boc-4-iodo-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can be performed to introduce functional groups at specific positions on the indole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indoles, while reduction reactions can produce deiodinated indole derivatives .
Scientific Research Applications
1-Boc-4-iodo-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is employed in the study of indole-based biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Boc-4-iodo-2,3-dihydro-1H-indole is not well-defined, as it is primarily used as an intermediate in chemical synthesis. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
1-Boc-4-iodo-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
1-Boc-2,3-dihydro-1H-indole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodoindole: Similar structure but without the Boc protecting group, which affects its reactivity and solubility.
1-Boc-4-bromo-2,3-dihydro-1H-indole: Contains a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom and the Boc protecting group, which allows for selective functionalization and synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 4-iodo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJAQBXXRWYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


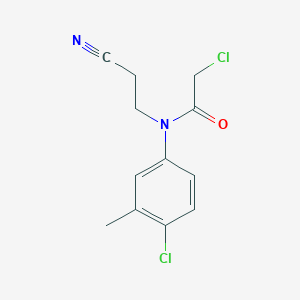
![4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B3373120.png)
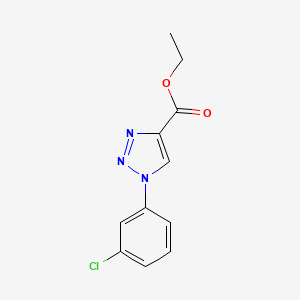
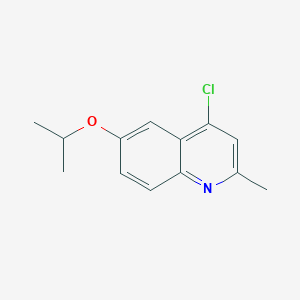
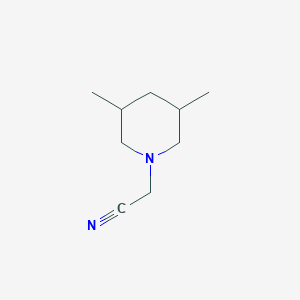
![2-{[4-(Pyridin-2-yl)piperazin-1-yl]sulfonyl}ethan-1-amine](/img/structure/B3373143.png)
![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)
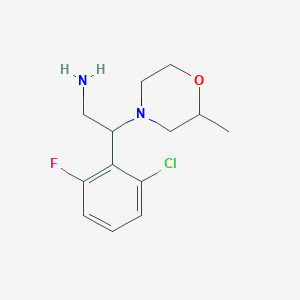
![2-[1-(3-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B3373155.png)

